Taurine‑Transport Inhibition Potency: Triethyltin vs. Trimethyltin, Tri‑n‑propyltin, and Tri‑n‑butyltin
In LRM55 glioma cells, triethyltin (TET; tested as the chloride salt, the active cation being identical to that delivered by triethyltin cyanide) inhibited taurine transport with an IC50 of 2.5 µM [1]. By contrast, trimethyltin was markedly less potent (IC50 = 144 µM), while tri‑n‑propyltin (IC50 = 2.3 µM) and tri‑n‑butyltin (IC50 = 11 µM) displayed intermediate activity [1]. The ≈58‑fold potency advantage of triethyltin over trimethyltin demonstrates that the ethyl chain length strikes a critical balance between membrane permeation and target engagement that is lost with methyl or longer alkyl substituents.
| Evidence Dimension | Inhibition of taurine uptake (IC50) |
|---|---|
| Target Compound Data | Triethyltin (TET) IC50 = 2.5 µM |
| Comparator Or Baseline | Trimethyltin IC50 = 144 µM; Tri‑n‑propyltin IC50 = 2.3 µM; Tri‑n‑butyltin IC50 = 11 µM |
| Quantified Difference | Triethyltin 57.6‑fold more potent than trimethyltin; equipment to tri‑n‑propyltin; 4.4‑fold more potent than tri‑n‑butyltin |
| Conditions | LRM55 glioma cell line; taurine transport assay; 37 °C; inhibitor pre‑incubation 10 min |
Why This Matters
Researchers requiring potent, selective inhibition of glial taurine transport should choose triethyltin cyanide over trimethyltin cyanide, as the latter requires >50‑fold higher concentrations to achieve the same effect, increasing off‑target risk.
- [1] Martin, D.L.; Waniewski, R.A.; Wolpaw, J.R.; Schrier, B.K. Inhibitory effect of triethyltin on taurine transport by glioma cells. Toxicol. Appl. Pharmacol. 1983, 71, 155-162. View Source
